molecular formula C9H12N4O3 B7764294 (3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone

(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone

Cat. No.: B7764294
M. Wt: 224.22 g/mol
InChI Key: AGGSYJVTLPKCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone” is a chemical entity with various applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone involves specific synthetic routes and reaction conditions. One common method includes the use of high-purity reagents and controlled reaction environments to ensure the desired chemical structure is achieved. The exact synthetic route may vary depending on the desired purity and application of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This often involves continuous flow reactors and automated systems to maintain consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.

Scientific Research Applications

(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex chemical structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into this compound includes its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of (3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Properties

IUPAC Name

(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-6-8(11-10-7)13(15)16/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSYJVTLPKCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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